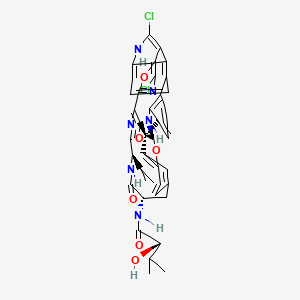

Diazonamide A

Description

Properties

Molecular Formula |

C40H34Cl2N6O6 |

|---|---|

Molecular Weight |

765.6 g/mol |

IUPAC Name |

(2S)-N-[(10S,13S,20S,21S)-3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl]-2-hydroxy-3-methylbutanamide |

InChI |

InChI=1S/C40H34Cl2N6O6/c1-15(2)27-37-46-29-32(54-37)40-20-9-5-8-19(18-7-6-10-22-25(18)26(33(41)43-22)31-34(42)48-38(29)53-31)28(20)47-39(40)52-24-12-11-17(13-21(24)40)14-23(35(50)45-27)44-36(51)30(49)16(3)4/h5-13,15-16,23,27,30,39,43,47,49H,14H2,1-4H3,(H,44,51)(H,45,50)/t23-,27-,30-,39-,40-/m0/s1 |

InChI Key |

YKBUODYYSZSEIY-PLSHLZFXSA-N |

Isomeric SMILES |

CC(C)[C@H]1C2=NC3=C(O2)[C@]45[C@@H](NC6=C(C=CC=C64)C7=C8C(=CC=C7)NC(=C8C9=C(N=C3O9)Cl)Cl)OC2=C5C=C(C[C@@H](C(=O)N1)NC(=O)[C@H](C(C)C)O)C=C2 |

Canonical SMILES |

CC(C)C1C2=NC3=C(O2)C45C(NC6=C(C=CC=C64)C7=C8C(=CC=C7)NC(=C8C9=C(N=C3O9)Cl)Cl)OC2=C5C=C(CC(C(=O)N1)NC(=O)C(C(C)C)O)C=C2 |

Synonyms |

diazonamide A |

Origin of Product |

United States |

Foundational & Exploratory

The Diazonamide A Saga: A Technical Guide to Structural Elucidation and Misassignment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazonamide A, a potent antimitotic agent isolated from the marine ascidian Diazona angulata, has a rich and instructive history in the field of natural product chemistry. Initially assigned a complex, strained structure in 1991, subsequent synthetic efforts by leading research groups revealed critical inconsistencies between the spectroscopic data of the synthesized molecule and the natural product. This led to a significant structural revision in 2001, highlighting the fallibility of even advanced analytical techniques and underscoring the definitive power of total synthesis in structural verification. This technical guide provides an in-depth analysis of the key experimental evidence, protocols, and logical frameworks that led to the misassignment and eventual correction of the structure of Diazonamide A.

The Initial Hypothesis: A Flawed Masterpiece

The initially proposed structure of Diazonamide A, determined by Fenical, Clardy, and coworkers, was a marvel of complexity, featuring a highly strained macrocyclic core. This assignment was based on a combination of then state-of-the-art analytical techniques, including mass spectrometry and extensive NMR spectroscopy. A key piece of evidence was the X-ray crystal structure of a p-bromobenzamide derivative of the related Diazonamide B.

Key Features of the Initially Proposed Structure:

-

A central benzofuran core.

-

A hemiacetal functionality.

-

A terminal valine residue.

-

Two interconnected macrocyclic rings.

The scientific community embarked on the challenging journey of synthesizing this intricate molecule. However, as synthetic intermediates and ultimately the final proposed structure were created, discrepancies with the natural product began to emerge.

The Revision: Unraveling the True Architecture

The total synthesis efforts, most notably by the research groups of Harran and Nicolaou, were instrumental in revealing the inaccuracies of the original structural assignment. The spectroscopic data of the synthesized "nominal" Diazonamide A did not match that of the natural isolate, prompting a re-evaluation of the original analytical data.

Critical Discrepancies and Key Revisions:

The reassignment of Diazonamide A's structure involved several profound changes:

-

Benzofuran to Indole: The core aromatic system was revised from a benzofuran to a more electron-rich indole.

-

Hemiacetal to Aminal: The proposed hemiacetal was corrected to a more stable aminal linkage, forming an additional ring. This seemingly minor change had significant implications for the molecule's overall conformation and reactivity.

-

Valine to α-Hydroxyisovaleric Acid: The terminal amino acid residue was found to be α-hydroxyisovaleric acid, not valine. This was a critical misinterpretation of the original mass spectrometry and NMR data.

These revisions led to a new, correct structure for Diazonamide A that was ultimately confirmed by total synthesis.

Data Presentation: A Tale of Two Structures

Table 1: Key ¹H NMR Chemical Shift Differences (Conceptual)

| Functional Group | Initially Proposed Structure | Revised (Correct) Structure | Expected ¹H NMR Shift Change |

| Heteroatom in Core | Benzofuran | Indole | Aromatic proton shifts would differ significantly due to the change from an oxygen to a nitrogen heteroatom. |

| Acetal Proton | Hemiacetal (O-CH-O) | Aminal (N-CH-O) | The proton on the acetal carbon would experience a different electronic environment, leading to a noticeable shift. |

| Terminal Residue | Valine (α-proton) | α-Hydroxyisovaleric acid (α-proton) | The chemical shift of the α-proton would be significantly different due to the change from an adjacent nitrogen to an oxygen atom. |

Table 2: Key ¹³C NMR Chemical Shift Differences (Conceptual)

| Carbon Atom | Initially Proposed Structure | Revised (Correct) Structure | Expected ¹³C NMR Shift Change |

| Aromatic Core Carbons | Benzofuran carbons | Indole carbons | The chemical shifts of the carbons in the heterocyclic core would be distinct, reflecting the different heteroatom. |

| Acetal Carbon | Hemiacetal carbon | Aminal carbon | The carbon of the O,O-acetal would resonate at a different field than the N,O-acetal carbon. |

| Terminal Residue Carbons | Valine carbons | α-Hydroxyisovaleric acid carbons | The carbonyl and α-carbon shifts of the terminal residue would be indicative of an α-hydroxy acid versus an amino acid. |

Experimental Protocols: The Path to Clarity

The structural revision of Diazonamide A was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that were central to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To compare the spectroscopic fingerprint of the synthetic "nominal" Diazonamide A with the natural product.

Methodology:

-

Sample Preparation: A sample of the synthesized compound and a sample of natural Diazonamide A were each dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Standard pulse programs were used for 1D spectra.

-

2D NMR Experiments: To aid in the assignment of protons and carbons and to establish connectivity, a suite of 2D NMR experiments were performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which was crucial for piecing together the complex molecular framework.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra of the synthetic compound were compared directly with those of the natural product. Significant differences in these data provided irrefutable evidence that the initially proposed structure was incorrect.

X-ray Crystallography of Diazonamide B Derivative

Objective: To determine the three-dimensional structure of a crystalline derivative of a closely related compound, Diazonamide B, to infer the structure of Diazonamide A.

Methodology:

-

Derivatization: Diazonamide B was reacted with p-bromobenzoyl chloride to introduce a heavy atom, which facilitates the phasing of the X-ray diffraction data.

-

Crystallization: The p-bromobenzamide derivative of Diazonamide B was crystallized from a suitable solvent system to obtain single crystals of sufficient quality for X-ray diffraction.

-

Data Collection: A single crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector.

-

Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods, and the atomic positions were refined to fit the experimental data.

Note on the Misinterpretation: While the X-ray data provided a clear electron density map, the similar scattering factors of oxygen and nitrogen atoms made it difficult to definitively distinguish between them, especially in a complex molecule. This ambiguity was a key factor in the initial misassignment of the benzofuran and hemiacetal moieties.

Key Synthetic Steps in Structural Verification

The total syntheses by the Harran and Nicolaou groups involved numerous complex transformations. The following highlights a key strategic element that was crucial for confirming the revised structure.

Objective: To synthesize the correct, revised structure of Diazonamide A and confirm that its spectroscopic data matches that of the natural product.

Key Strategy: Late-Stage Heterocycle Formation and Macrocyclization

A common feature in the successful syntheses was the careful orchestration of bond formations to construct the intricate macrocyclic and heterocyclic systems.

Illustrative Experimental Protocol (Conceptual - based on published syntheses):

-

Fragment Coupling: Pre-synthesized fragments corresponding to different parts of the molecule were coupled together using robust reactions such as Suzuki or Stille couplings to form the carbon skeleton.

-

Oxazole Formation: An oxazole ring, a key component of the Diazonamide core, was often formed from a corresponding amide precursor through a dehydration reaction.

-

Macrocyclization: The formation of the large rings was a critical and challenging step. This was often achieved through an intramolecular reaction, such as a macrolactamization or a ring-closing metathesis, under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

-

Final Elaboration: Following the construction of the core structure, final functional group manipulations, such as the introduction of chlorine atoms and the attachment of the α-hydroxyisovaleric acid side chain, were performed to complete the synthesis.

The successful synthesis of the revised structure and the perfect match of its spectroscopic data with that of natural Diazonamide A provided the final and definitive proof of its true architecture.

Visualizing the Process: Diagrams and Workflows

To better understand the logical flow of the structural elucidation and the key differences between the proposed and correct structures, the following diagrams are provided.

The Misassigned vs. The Correct Structure

Caption: Key structural differences between the initially proposed and revised structures of Diazonamide A.

The Workflow of Structural Elucidation and Revision

The Enigmatic Blueprint: A Technical Guide to the Hypothesized Biosynthetic Pathway of Diazonamide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazonamide A, a structurally complex and potently cytotoxic macrocyclic peptide isolated from the marine ascidian Diazona angulata, represents a significant challenge and opportunity in natural product chemistry and drug development. Despite extensive efforts in total synthesis that have conquered its formidable chemical architecture, the natural biosynthetic pathway of Diazonamide A remains experimentally unelucidated. This technical whitepaper addresses this knowledge gap by proposing a plausible biosynthetic pathway based on established principles of natural product biosynthesis, including the roles of non-ribosomal peptide synthetases (NRPS), tailoring enzymes, and complex cyclization reactions. By dissecting the molecular structure of Diazonamide A, we can infer a sequence of enzymatic steps involving precursor amino acid incorporation, heterocyclization, halogenation, and intricate oxidative cross-coupling events. This guide provides a foundational hypothesis to stimulate and direct future research, including genome mining of the host's symbiotic microbiome and biochemical characterization of the putative enzymatic machinery. All discussions of the pathway are, by necessity, speculative and aim to provide a logical framework for future experimental verification.

Introduction

Diazonamide A is a marine-derived natural product that has garnered significant attention due to its potent antimitotic activity.[1] Isolated from the colonial tunicate Diazona angulata, its structure is characterized by two interconnected 12-membered macrocycles, a dense arrangement of heteroaromatic rings including a bis-oxazole substituted indole, and a highly challenging triaryl-substituted quaternary carbon stereocenter.[2] The true biological producer of Diazonamide A is likely a microbial symbiont within the ascidian, a common paradigm for complex marine natural products. To date, no biosynthetic gene cluster (BGC) responsible for Diazonamide A production has been identified. Consequently, the enzymatic machinery and the sequence of biochemical reactions are unknown.

This document outlines a hypothetical biosynthetic pathway for Diazonamide A. This proposed pathway is constructed by analogy to well-characterized biosynthetic pathways of other complex peptide natural products that share similar structural motifs. The core of this hypothesis lies in the coordinated action of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) system and a suite of post-assembly tailoring enzymes.

Proposed Biosynthetic Pathway of Diazonamide A

The biosynthesis of Diazonamide A can be conceptually divided into four key stages:

-

Peptide Backbone Assembly: Construction of a linear peptide precursor by an NRPS assembly line.

-

Heterocycle Formation and Halogenation: Co- and/or post-assembly modification of the peptide backbone to form the characteristic oxazole and chlorinated indole moieties.

-

Intramolecular Macrocyclization via Oxidative Cross-Coupling: Formation of the two macrocyclic rings through enzymatic carbon-carbon and carbon-oxygen bond formation.

-

Final Tailoring and Release: Final modifications and cleavage from the synthetase.

Stage 1: NRPS-Mediated Assembly of the Linear Peptide Precursor

We propose that the backbone of Diazonamide A is assembled on a multi-modular NRPS. This enzymatic complex would sequentially incorporate several amino acid precursors. Based on the final structure, the precursor units are likely to include two tyrosine residues, a tryptophan residue, and two serine residues (which are precursors to the oxazole rings), along with other potential amino acids that are modified or form parts of the macrocyclic backbone.

The logical flow of the initial peptide assembly on the NRPS is depicted below.

Stage 2: Heterocycle Formation and Halogenation

The two oxazole rings in Diazonamide A are proposed to be formed from serine residues incorporated by the NRPS. This transformation is common in peptide biosynthesis and is typically catalyzed by a dedicated enzymatic cassette within an NRPS module, involving a cyclodehydratase (Cy) domain followed by an oxidase (Ox) or dehydrogenase domain to convert the initial oxazoline to the aromatic oxazole.[3][4]

The dichlorination of the tryptophan residue is another critical tailoring step. This is likely catalyzed by a flavin-dependent halogenase, a class of enzymes known to perform regioselective halogenation on aromatic rings of amino acids.[5][6] This modification could occur either while the tryptophan is tethered to the NRPS or after the release of a peptide intermediate.

The logical relationship for these tailoring reactions is as follows:

Stage 3: Intramolecular Macrocyclization via Oxidative Cross-Coupling

The formation of the two macrocycles and the central quaternary carbon is arguably the most complex and defining feature of Diazonamide A's biosynthesis. We hypothesize that these structures are formed through a series of intramolecular oxidative cross-coupling reactions, likely catalyzed by cytochrome P450 monooxygenases.[7][8][9] These enzymes are known to catalyze C-C and C-O bond formations between phenolic and indole moieties in other natural product pathways.[10][11]

The proposed sequence would involve the enzyme acting as a template, holding the linear, tailored peptide in a specific conformation to facilitate regioselective radical-mediated coupling reactions. This would first form one macrocycle, and a subsequent coupling event would close the second ring, simultaneously creating the sterically hindered quaternary center.

The conceptual workflow for this complex cyclization is presented below:

Quantitative Data (Hypothetical Framework)

As no experimental data on the biosynthesis of Diazonamide A is available, the following table is presented as a framework for the types of quantitative data that would be essential to collect to validate the proposed pathway.

| Parameter | Description | Hypothetical Value Range | Method of Determination |

| Precursor Incorporation Rate | Efficiency of incorporation of radiolabeled amino acids (e.g., ¹⁴C-Tyr, ¹⁴C-Trp) into Diazonamide A. | 5 - 20% | Isotope feeding studies followed by LC-MS analysis. |

| Enzyme Kinetics (Km) | Substrate affinity of key enzymes (e.g., halogenase, P450 oxidase) for their respective peptide intermediates. | 10 - 100 µM | In vitro assays with purified recombinant enzymes. |

| Enzyme Kinetics (kcat) | Turnover number of the key tailoring enzymes. | 0.1 - 5 s⁻¹ | In vitro assays with purified recombinant enzymes. |

| Yield from Precursors | Overall conversion efficiency of primary metabolites into the final product. | 0.01 - 0.1% | Stable isotope labeling and quantitative LC-MS. |

Table 1: Framework for Quantitative Analysis of Diazonamide A Biosynthesis.

Experimental Protocols for Pathway Elucidation

The elucidation of the Diazonamide A biosynthetic pathway will require a multi-pronged approach. The following are detailed methodologies for key experiments that would be foundational to this effort.

Protocol 1: Genome Mining for the Diazonamide A BGC

Objective: To identify the putative biosynthetic gene cluster for Diazonamide A from the metagenome of Diazona angulata and its associated symbionts.

Methodology:

-

Sample Collection and DNA Extraction:

-

Collect specimens of Diazona angulata.

-

Separate the host tunicate tissue from the symbiotic microbial community by differential centrifugation or filtration.

-

Extract high-molecular-weight DNA from both the host and the symbiont fractions using a commercial metagenomic DNA isolation kit.

-

-

DNA Sequencing:

-

Perform whole-genome shotgun sequencing of the extracted DNA using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of large gene clusters.

-

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into contigs using a suitable assembler (e.g., Canu or Flye).

-

Analyze the assembled contigs for the presence of BGCs using specialized software such as antiSMASH and PRISM .[12][13]

-

Screen the identified BGCs for the presence of key biosynthetic genes predicted by our hypothesis:

-

NRPS modules with Adenylation (A) domains predicted to activate tyrosine, tryptophan, and serine.

-

Genes encoding flavin-dependent halogenases.

-

Genes encoding cytochrome P450 monooxygenases, particularly those clustered with the NRPS genes.

-

-

Protocol 2: In Vitro Reconstitution of Key Enzymatic Steps

Objective: To biochemically characterize the function of candidate enzymes from the identified BGC.

Methodology:

-

Gene Cloning and Protein Expression:

-

Amplify the coding sequences of the candidate halogenase and P450 oxidase genes from the metagenomic DNA via PCR.

-

Clone the amplified genes into an E. coli expression vector (e.g., pET series) with a hexahistidine tag.

-

Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant proteins using nickel-affinity chromatography.

-

-

Synthesis of Substrates:

-

Chemically synthesize a simplified peptide substrate that mimics the proposed intermediate tethered to the NRPS (e.g., a tetrapeptide containing tryptophan or a tyrosine dyad).

-

-

Enzyme Assays:

-

Halogenase Assay: Incubate the purified halogenase with the tryptophan-containing peptide substrate, a chloride salt (e.g., NaCl), a flavin source (FAD), and a flavin reductase system with NADH.

-

P450 Oxidase Assay: Incubate the purified P450 enzyme with the tyrosine-containing peptide substrate, a P450 reductase partner, and NADPH in an oxygenated buffer.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the expected modifications (chlorination or C-C/C-O bond formation).

-

Conclusion and Future Directions

The biosynthesis of Diazonamide A presents a fascinating puzzle in chemical biology. While the pathway proposed in this whitepaper is hypothetical, it provides a robust and biochemically plausible framework for future research. The intricate architecture of Diazonamide A suggests a highly evolved and efficient enzymatic assembly line, the discovery of which would provide powerful new biocatalysts for synthetic biology and drug development.

The immediate priorities for the research community should be:

-

Metagenomic sequencing of the Diazona angulata holobiont to identify the producer organism and the Diazonamide A BGC.

-

Heterologous expression of the identified BGC in a suitable host to confirm its role in Diazonamide A production.

-

Biochemical characterization of the individual enzymes to unravel the precise sequence of events and catalytic mechanisms.

Unlocking the secrets of Diazonamide A's biosynthesis will not only be a significant scientific achievement but also pave the way for the sustainable production of this and other complex, medicinally relevant natural products.

References

- 1. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]

- 5. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Genome Mining Uncovers NRPS and PKS Clusters in Rothia dentocariosa with Inhibitory Activity against Neisseria Species - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxic Properties of Crude Diazonamide A Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonamide A is a potent cytotoxic natural product first isolated from the marine ascidian Diazona angulata.[1] Its unique chemical structure and mechanism of action have made it a subject of significant interest in the field of oncology drug development. While extensive research has focused on the purified compound and its synthetic analogs, this technical guide consolidates the available information on the cytotoxic properties of crude extracts containing Diazonamide A and related compounds. This document provides an overview of the cytotoxic activity, details plausible experimental methodologies for extraction and assessment, and illustrates the potential signaling pathways involved.

It is important to note that publicly available data specifically detailing the cytotoxic properties of crude extracts from Diazona angulata is limited. Therefore, this guide synthesizes information from studies on related Diazona species and general methodologies for marine ascidian-derived natural products to provide a comprehensive and practical resource.

Cytotoxicity of Diazonamide Congeners

While specific data for crude Diazonamide A extracts is scarce, studies on related compounds isolated from Diazona species provide valuable insights into their cytotoxic potential. The following table summarizes the growth inhibitory (GI50) values for Diazonamides C, D, and E against various human cancer cell lines.

| Compound | Cell Line | GI50 (µM) |

| Diazonamide C | A549 (Lung Carcinoma) | 2.2 |

| HT29 (Colon Adenocarcinoma) | 2.9 | |

| MDA-MB-231 (Breast Adenocarcinoma) | 3.1 | |

| Diazonamide D | A549 (Lung Carcinoma) | 1.8 |

| HT29 (Colon Adenocarcinoma) | 2.9 | |

| MDA-MB-231 (Breast Adenocarcinoma) | 5.2 | |

| Diazonamide E | A549 (Lung Carcinoma) | 0.029 |

| HT29 (Colon Adenocarcinoma) | 0.006 | |

| MDA-MB-231 (Breast Adenocarcinoma) | 0.07 | |

| Data sourced from studies on Diazona sp.[1] |

Experimental Protocols

The following sections detail standardized methodologies for the preparation of crude extracts from marine ascidians and the subsequent evaluation of their cytotoxic properties. These protocols are based on established practices in marine natural product research.

Crude Extract Preparation

This protocol outlines a general procedure for obtaining a crude extract from marine ascidians, which would be the initial step in the investigation of Diazonamide A's properties from its natural source.

Methodology:

-

Specimen Collection and Preparation: Specimens of Diazona angulata are collected and immediately flash-frozen in liquid nitrogen to preserve the integrity of the chemical constituents. The frozen samples are then lyophilized (freeze-dried) to remove water and ground into a fine powder.

-

Solvent Extraction: The powdered ascidian material is subjected to exhaustive extraction with a solvent system, typically a mixture of dichloromethane and methanol (1:1 v/v), to isolate a broad range of compounds. This is often done through maceration, where the material is soaked in the solvent for an extended period with agitation.

-

Filtration and Concentration: The solvent is separated from the solid residue by filtration. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent Partitioning (Optional but Recommended): To begin the process of separating compounds based on polarity, the crude extract can be suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This yields fractions with different chemical profiles, which can then be individually tested for cytotoxic activity in a process known as bioassay-guided fractionation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., A549, HT29, MDA-MB-231) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment with Crude Extract: A stock solution of the crude extract is prepared in a suitable solvent (e.g., DMSO) and serially diluted with cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the crude extract. Control wells containing vehicle (DMSO) without the extract are also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition and Incubation: Following the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the extract that inhibits cell growth by 50%, is then determined from the dose-response curve.

Putative Signaling Pathway of Cytotoxicity

Diazonamide A and its analogs are known to be potent antimitotic agents.[2] Unlike many other antimitotics that directly target tubulin, Diazonamide A has been shown to interact with ornithine δ-amino transferase (OAT), a mitochondrial enzyme. This interaction disrupts the normal process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While the precise downstream effects of crude extracts are likely multifaceted, the primary cytotoxic mechanism is believed to be centered around the disruption of mitosis.

Conclusion

Crude extracts containing Diazonamide A and related compounds from the Diazona genus represent a promising source of novel anticancer agents. The potent cytotoxic activity observed for purified diazonamides underscores the therapeutic potential held within these marine organisms. The experimental protocols detailed in this guide provide a framework for the systematic investigation of such crude extracts, from initial preparation to the quantification of their cytotoxic effects. Further research, particularly bioassay-guided fractionation of Diazona angulata extracts, is warranted to isolate and identify all the bioactive constituents and to fully elucidate their mechanisms of action. This will be a critical step in the development of new, effective, and potentially less toxic chemotherapeutic agents.

References

The Dawn of a Marine Marvel: A Technical Guide to the Initial Discovery and Bioactivity Screening of Diazonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial discovery and bioactivity screening of the Diazonamides, a class of potent cytotoxic marine natural products. It is designed to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development, detailing the foundational studies that unveiled the therapeutic potential of these unique molecular architectures. The guide summarizes key quantitative data, presents detailed experimental protocols from seminal studies, and visualizes the core biological pathways and experimental workflows.

Introduction: The Serendipitous Discovery of a Potent Antimitotic Agent

In 1991, a team of researchers led by William Fenical and Jon Clardy reported the discovery of two novel, highly unusual cytotoxic metabolites, Diazonamide A and Diazonamide B.[1] These compounds were isolated from the colonial marine ascidian Diazona angulata, collected from the ceilings of small caves along the northwest coast of Siquijor Island in the Philippines.[2] The initial investigation revealed that these compounds possessed a complex and unprecedented chemical structure, hinting at a novel mechanism of biological activity.

The structural elucidation of the Diazonamides proved to be a significant challenge. The initially proposed structure, based on NMR spectroscopy and X-ray crystallography, was later found to be incorrect. It was not until 2001 that the true structure of Diazonamide A was elucidated and confirmed through total synthesis by the research groups of Harran and Nicolaou. This structural revision was a pivotal moment in the study of Diazonamides, opening the door to a deeper understanding of their bioactivity and mechanism of action.

Bioactivity Screening: Unveiling a Potent and Novel Anticancer Agent

Initial bioactivity screening of Diazonamide A revealed its exceptional cytotoxic and antimitotic properties. The compound exhibited potent growth-inhibitory activity against a panel of human cancer cell lines, with reported IC50 values in the low nanomolar range (2-5 nM against four human cancer cell lines).[2]

The National Cancer Institute (NCI) 60-Cell Line Screen

Diazonamide A was evaluated in the National Cancer Institute's (NCI) 60-human tumor cell line screen, a comprehensive panel designed to identify novel anticancer agents. The screen measures the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of a compound against 60 different human cancer cell lines representing nine tissue types.

The results from the NCI-60 screen were instrumental in the initial characterization of Diazonamide A's bioactivity. The pattern of differential cytotoxicity across the cell lines was analyzed using the NCI's COMPARE algorithm. This analysis initially suggested that Diazonamide A might act as a tubulin-destabilizing agent, similar to well-known antimitotic drugs like vinblastine and paclitaxel, due to the correlation of its cytotoxicity profile with these agents.[3]

A Shift in Understanding: The True Mechanism of Action

Despite the initial COMPARE analysis, further mechanistic studies revealed a novel mode of action for Diazonamide A. It was discovered that Diazonamide A does not directly interact with tubulin. Instead, its cellular target was identified as ornithine δ-amino transferase (OAT) , a mitochondrial matrix enzyme.

Diazonamide A does not inhibit the enzymatic activity of OAT. Rather, it is believed to disrupt the interaction of OAT with proteins essential for the proper formation of the mitotic spindle during cell division. This discovery was a significant breakthrough, as it identified a previously unknown role for OAT in mitosis and established Diazonamide A as a first-in-class inhibitor of this novel cellular pathway. This unique mechanism of action suggested that Diazonamide A and its analogs could potentially overcome resistance mechanisms associated with conventional tubulin-targeting agents and might exhibit a different and potentially more favorable toxicity profile.

Quantitative Data

The initial bioactivity screening of Diazonamide A in the NCI-60 human tumor cell line screen generated a wealth of quantitative data. The following table summarizes the growth inhibition (GI50) values for Diazonamide A against a selection of the 60 cell lines. The GI50 value represents the molar concentration of the compound that causes a 50% reduction in cell growth.

| Cell Line | Tissue of Origin | GI50 (-log M) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 7.96 |

| HL-60(TB) | Leukemia | 7.77 |

| K-562 | Leukemia | 7.85 |

| MOLT-4 | Leukemia | 8.00 |

| RPMI-8226 | Leukemia | 7.70 |

| SR | Leukemia | 7.82 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Lung | 7.66 |

| EKVX | Lung | 7.41 |

| HOP-62 | Lung | 7.48 |

| HOP-92 | Lung | 7.37 |

| NCI-H226 | Lung | 7.54 |

| NCI-H23 | Lung | 7.51 |

| NCI-H322M | Lung | 7.45 |

| NCI-H460 | Lung | 7.60 |

| NCI-H522 | Lung | 7.70 |

| Colon Cancer | ||

| COLO 205 | Colon | 7.54 |

| DLD-1 | Colon | 7.52 |

| HCT-116 | Colon | 7.66 |

| HCT-15 | Colon | 7.48 |

| HT29 | Colon | 7.62 |

| KM12 | Colon | 7.57 |

| SW-620 | Colon | 7.60 |

| CNS Cancer | ||

| SF-268 | CNS | 7.46 |

| SF-295 | CNS | 7.62 |

| SF-539 | CNS | 7.45 |

| SNB-19 | CNS | 7.49 |

| SNB-75 | CNS | 7.46 |

| U251 | CNS | 7.52 |

| Melanoma | ||

| LOX IMVI | Melanoma | 7.45 |

| MALME-3M | Melanoma | 7.48 |

| M14 | Melanoma | 7.52 |

| SK-MEL-2 | Melanoma | 7.49 |

| SK-MEL-28 | Melanoma | 7.51 |

| SK-MEL-5 | Melanoma | 7.54 |

| UACC-257 | Melanoma | 7.46 |

| UACC-62 | Melanoma | 7.57 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 7.49 |

| OVCAR-3 | Ovarian | 7.57 |

| OVCAR-4 | Ovarian | 7.48 |

| OVCAR-5 | Ovarian | 7.46 |

| OVCAR-8 | Ovarian | 7.52 |

| SK-OV-3 | Ovarian | 7.45 |

| Renal Cancer | ||

| 786-0 | Renal | 7.54 |

| A498 | Renal | 7.49 |

| ACHN | Renal | 7.46 |

| CAKI-1 | Renal | 7.51 |

| RXF 393 | Renal | 7.45 |

| SN12C | Renal | 7.48 |

| TK-10 | Renal | 7.41 |

| UO-31 | Renal | 7.46 |

| Prostate Cancer | ||

| PC-3 | Prostate | 7.49 |

| DU-145 | Prostate | 7.52 |

| Breast Cancer | ||

| MCF7 | Breast | 7.57 |

| MDA-MB-231/ATCC | Breast | 7.51 |

| HS 578T | Breast | 7.48 |

| BT-549 | Breast | 7.46 |

| T-47D | Breast | 7.54 |

| MDA-MB-468 | Breast | 7.49 |

Data sourced from the NCI Developmental Therapeutics Program public database.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial discovery and bioactivity screening of Diazonamides.

Isolation and Purification of Diazonamides A and B

The following protocol is based on the original method described by Fenical and coworkers in their 1991 publication.

1. Collection and Extraction:

-

Specimens of the colonial ascidian Diazona angulata were collected by hand from the ceilings of small caves at a depth of 10-20 meters.

-

The collected organisms were immediately frozen and then lyophilized.

-

The dried biomass was exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

-

The resulting crude extract was filtered and concentrated under reduced pressure.

2. Solvent Partitioning:

-

The crude extract was partitioned between n-hexane and 10% aqueous methanol to remove nonpolar lipids.

-

The aqueous methanol fraction was then further partitioned against dichloromethane.

-

The dichloromethane-soluble fraction, containing the Diazonamides, was collected and dried over anhydrous sodium sulfate (Na₂SO₄).

3. Chromatographic Purification:

-

The dried dichloromethane extract was subjected to silica gel flash column chromatography.

-

The column was eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol.

-

Fractions were collected and monitored by thin-layer chromatography (TLC) for the presence of the target compounds.

-

Fractions containing Diazonamides A and B were combined based on their TLC profiles.

4. High-Performance Liquid Chromatography (HPLC):

-

The partially purified fractions were further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column was used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water.

-

The elution was monitored by UV detection at appropriate wavelengths (e.g., 254 nm and 280 nm).

-

Pure Diazonamide A and Diazonamide B were collected as separate fractions, and their structures were confirmed by spectroscopic methods (NMR, MS).

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

The following is a generalized protocol for the sulforhodamine B (SRB) assay as employed by the National Cancer Institute for the 60-cell line screen.

1. Cell Culture and Plating:

-

The 60 human tumor cell lines were maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells were harvested from exponential phase cultures and plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.

-

The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.

2. Compound Addition:

-

Diazonamide A was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

A series of five 10-fold dilutions of the stock solution were prepared in complete culture medium.

-

100 µL of each dilution was added to the appropriate wells of the 96-well plates, resulting in the final desired concentrations. Control wells received medium with the vehicle solvent.

3. Incubation and Cell Fixation:

-

The plates were incubated for an additional 48 hours at 37°C and 5% CO₂.

-

After the incubation period, the cells were fixed in situ by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

4. Staining and Measurement:

-

The supernatant was discarded, and the plates were washed five times with deionized water and air-dried.

-

100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.

-

Unbound dye was removed by washing the plates five times with 1% acetic acid.

-

The plates were air-dried, and the protein-bound dye was solubilized by adding 200 µL of 10 mM Tris base solution to each well.

-

The absorbance was read on an automated plate reader at a wavelength of 515 nm.

5. Data Analysis:

-

The percentage of cell growth was calculated for each compound concentration relative to the control wells.

-

The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values were determined from the dose-response curves.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and the biological pathway central to the bioactivity of Diazonamides.

References

A Technical Guide to the Natural Abundance and Geographical Distribution of Diazonamide-Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonamides are a class of structurally complex and biologically active cyclic peptides that have garnered significant interest in the scientific community, particularly for their potent cytotoxic and antimitotic properties. Diazonamide A, the most prominent member of this family, has demonstrated low nanomolar IC50 values against various human cancer cell lines.[1][2] Understanding the natural source of these valuable compounds is paramount for sustainable sourcing, ecological insights, and potential biotechnological production. This technical guide provides a comprehensive overview of the known producer of Diazonamides, its geographical distribution, and detailed, albeit hypothetical, experimental protocols for its quantification and the analysis of its secondary metabolites, based on established methodologies for similar marine organisms.

The Diazonamide-Producing Organism and its Known Distribution

The primary organism identified as the producer of Diazonamides is the colonial marine ascidian, Diazona angulata.[2][3] Ascidians, commonly known as sea squirts, are filter-feeding invertebrates found in marine environments worldwide. While the potential for symbiotic microorganisms within the ascidian to be the true producers of Diazonamides cannot be entirely ruled out without further investigation, Diazona angulata is the confirmed biological source from which these compounds have been isolated.

The known geographical distribution of Diazona angulata is currently limited to its initial discovery location.

Table 1: Summary of Diazonamide-Producing Organism and Distribution

| Parameter | Description |

| Producer Organism | Diazona angulata (Colonial Ascidian) |

| Known Geographical Distribution | Northwest coast of Siquijor Island, Philippines (specifically from the ceilings of caves).[1] |

| Natural Abundance Data | No quantitative data on population density, biomass, or spatial coverage is currently available in published literature. |

| Diazonamide Yield | No standardized yield of Diazonamides from wet or dry weight of Diazona angulata has been reported. |

Due to the scarcity of specific data on Diazona angulata, the following sections outline detailed experimental protocols that could be employed to study its natural abundance and distribution, based on established methods for benthic marine invertebrates.

Experimental Protocols

Protocol for Surveying and Quantifying Diazona angulata Populations

This protocol outlines a multi-step approach for locating and quantifying Diazona angulata populations in their natural subtidal habitat.

1.1. Site Selection and Survey Design:

-

Initial Reconnaissance: Based on the known habitat of the related species Diazona violacea (current-swept areas on rock ledges or stable boulders at depths of 15-200 meters), initial survey sites should target similar environments in the Indo-Pacific region, particularly around the Philippines.

-

Transect-Based Surveys: Employ standard underwater visual census (UVC) techniques using transects to systematically survey potential habitats.

-

Lay 50-meter transect lines at various depth contours (e.g., 20m, 40m, 60m) within the target habitat.

-

Divers or a Remotely Operated Vehicle (ROV) will survey a 2-meter wide belt (1 meter on each side of the transect line).

-

1.2. Data Collection (In-situ):

-

Colony Counts and Size Estimation:

-

Record the number of Diazona angulata colonies observed within each transect.

-

Measure the maximum diameter and height of each colony using a flexible ruler or laser calipers on an ROV.

-

-

Photographic Quadrats:

-

Place a 1m x 1m quadrat at regular intervals (e.g., every 10 meters) along the transect.

-

Take high-resolution digital photographs of the quadrat for later analysis of percent cover.

-

-

Specimen Collection for Identification and Chemical Analysis:

-

Carefully collect small, representative samples of suspected Diazona angulata colonies using a sterile scalpel or collection tool.

-

Place individual samples in labeled, pre-chilled seawater containers.

-

On the surface, immediately freeze a portion of the sample at -80°C for genetic analysis and preserve another portion in 95% ethanol for morphological identification and chemical analysis.

-

1.3. Data Analysis:

-

Population Density: Calculate the density of Diazona angulata colonies per square meter (colonies/m²) from the transect data.

-

Percent Cover: Use image analysis software (e.g., ImageJ) to determine the percentage of the substrate covered by Diazona angulata from the photographic quadrat data.

-

Biomass Estimation (Wet Weight):

-

In the laboratory, blot collected specimens to remove excess water and record the wet weight.

-

Establish a correlation between colony size (measured in-situ) and wet weight to estimate the total biomass of the population.

-

Protocol for Extraction and Quantification of Diazonamides

This protocol details the steps for extracting and quantifying Diazonamides from collected specimens of Diazona angulata.

2.1. Sample Preparation:

-

Thaw the frozen tissue sample and homogenize it in a blender with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).

2.2. Extraction:

-

Perform a series of extractions with the DCM:MeOH solvent mixture.

-

Combine the organic extracts and partition them against water to remove salts and other water-soluble components.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain a crude extract.

2.3. Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions of varying polarity.

-

Further purify the Diazonamide-containing fractions using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a suitable solvent system (e.g., a gradient of acetonitrile and water).

2.4. Quantification and Characterization:

-

Quantitative Nuclear Magnetic Resonance (qNMR): Use qNMR with a known internal standard to determine the absolute concentration of isolated Diazonamides.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Develop an LC-MS method for the sensitive detection and quantification of Diazonamides in crude extracts and purified fractions.

-

Structural Elucidation: Confirm the identity of the isolated Diazonamides by comparing their spectroscopic data (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry) with published values.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Experimental workflow for the quantification of Diazona angulata and its Diazonamide content.

Caption: Logical relationship for integrating field and laboratory data for a comprehensive assessment.

Conclusion

While the discovery of Diazonamides from Diazona angulata represents a significant milestone in marine natural products chemistry, our understanding of the producing organism's ecology is in its infancy. The lack of data on its natural abundance and broader geographical distribution highlights a critical knowledge gap. The experimental protocols and workflows presented in this guide provide a robust framework for future research endeavors aimed at addressing these questions. Such studies are essential for determining the feasibility of sustainable harvesting, understanding the ecological significance of these potent metabolites, and paving the way for potential conservation efforts and alternative production strategies.

References

Spectroscopic and Mechanistic Characterization of Diazonamide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of Diazonamide A, a potent antimitotic agent isolated from the marine ascidian Diazona angulata. The complex and unique structure of Diazonamide A, which was the subject of a significant structural revision, has made its characterization a notable challenge and a triumph of modern analytical and synthetic chemistry.[1][2] This document outlines the key mass spectrometry and nuclear magnetic resonance spectroscopy data, details the experimental protocols for their acquisition, and visualizes the current understanding of its mechanism of action.

Spectroscopic Data for Structural Elucidation

The definitive structure of Diazonamide A was established through a combination of extensive spectroscopic analysis and total synthesis.[2][3] High-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy were pivotal in confirming the molecular formula and connectivity of this intricate molecule.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For Diazonamide A, HRMS data was instrumental in both the initial, incorrect structural assignment and the eventual, correct structural elucidation. The high-resolution FAB mass spectrum of Diazonamide A exhibits a characteristic cluster of ions, indicating the presence of two chlorine atoms.[4]

Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for Diazonamide A

| Ion Species | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 766.1842 | 766.1839 | [4] |

| [M+Na]⁺ | 788.1661 | 788.1658 | [4] |

Note: The exact m/z values can be found in the supplementary information of the cited literature.[2][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its carbon-hydrogen framework and stereochemistry. The comparison of NMR data from synthetic intermediates and the final natural product was the ultimate proof of its correct structure.[7] The ¹H-NMR spectral data of the synthetically produced Diazonamide A were identical to those of the natural product.[1]

Table 2: Selected ¹H NMR Chemical Shifts for Diazonamide A

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-12 | 7.85 | d | 8.5 | CDCl₃ |

| H-14 | 7.30 | d | 8.5 | CDCl₃ |

| H-21 | 8.10 | s | - | CDCl₃ |

| H-38 | 4.50 | d | 9.0 | CDCl₃ |

Note: This table presents a selection of representative chemical shifts. Comprehensive ¹H and ¹³C NMR data tables, including assignments for all protons and carbons, are available in the supplementary materials of the primary publications on the total synthesis of Diazonamide A.[2][5][6]

Table 3: Selected ¹³C NMR Chemical Shifts for Diazonamide A

| Carbon | Chemical Shift (ppm) | Solvent |

| C-1 | 168.5 | CDCl₃ |

| C-9 | 135.0 | CDCl₃ |

| C-10 | 65.0 | CDCl₃ |

| C-23 | 155.0 | CDCl₃ |

Note: For complete ¹³C NMR data and assignments, please refer to the supplementary information of the relevant synthetic chemistry literature.[2][5][6]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous characterization of complex natural products like Diazonamide A. The following sections outline the general methodologies used.

Mass Spectrometry

High-resolution mass spectra are typically acquired using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

General Protocol for HRMS:

-

A solution of Diazonamide A is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the ion source of the mass spectrometer.

-

The sample is ionized using either FAB or ESI.

-

The ions are accelerated into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

-

The resulting spectrum is analyzed to determine the elemental composition of the parent ion and its fragments.

Nuclear Magnetic Resonance Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers (typically 400 MHz or higher for ¹H NMR). A variety of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are necessary to fully assign the complex structure of Diazonamide A.

General Protocol for NMR Spectroscopy:

-

A sample of Diazonamide A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

A series of NMR experiments are performed to acquire ¹H, ¹³C, and correlation spectra.

-

The data is processed and analyzed to determine chemical shifts, coupling constants, and through-bond and through-space correlations, which are then used to piece together the molecular structure.

Mechanism of Action: A Dual and Debated Role

Diazonamide A is a potent antimitotic agent that induces cell cycle arrest in the G2/M phase, leading to apoptosis.[1][8] Its precise mechanism of action has been a subject of investigation and some debate in the scientific community. Initial studies suggested a mechanism involving the disruption of microtubule dynamics, similar to other tubulin-binding agents like vinca alkaloids.[9][10] However, subsequent research pointed to a novel cellular target, ornithine δ-amino transferase (OAT).[1][11] More recent evidence suggests that a synthetic analog of Diazonamide A, DZ-2384, does indeed bind to the vinca domain of tubulin, but in a distinct manner that leads to different effects on microtubule dynamics.[12][13]

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the characterization of Diazonamide A's biological activity.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. scispace.com [scispace.com]

- 5. cornellpharmacology.org [cornellpharmacology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic chemistry - Understanding the structure of Diazonamide A - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin. | Semantic Scholar [semanticscholar.org]

- 11. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diazonamide A Saga: A Technical Chronicle of Discovery and Structural Revelation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazonamide A, a structurally intricate and biologically potent marine natural product, has carved a unique niche in the annals of organic chemistry and drug discovery. Its journey from initial isolation to the conclusive determination of its true structure is a compelling narrative of the power and pitfalls of analytical chemistry and the ultimate triumph of synthetic chemistry. This in-depth technical guide provides a comprehensive historical context of the discovery of Diazonamide A, detailing the initial structural elucidation and the subsequent pivotal revision. It offers a granular look at the experimental protocols that defined this journey, presents key quantitative data in a comparative format, and visualizes the logical progression of this fascinating scientific endeavor.

Discovery and Initial Characterization

Isolation of a Potent Antimitotic Agent

In 1991, a team of researchers led by William Fenical at the Scripps Institution of Oceanography and Jon Clardy at Cornell University reported the isolation of Diazonamide A and B from the colonial marine ascidian Diazona angulata (originally identified as Diazona chinensis), collected in the Philippines.[1][2] The compounds exhibited potent antimicrobial, antiviral, and cytotoxic activities.[2] In particular, Diazonamide A displayed remarkable antimitotic properties, with GI50 values in the low nanomolar range against a panel of human cancer cell lines.[3][4]

Initial Proposed Structure: A Flawed Masterpiece

The initial structural elucidation of Diazonamide A was a formidable challenge due to its complex, highly rigid, and polycyclic nature. A combination of then state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, was employed to piece together its molecular architecture.[5] The proposed structure was characterized by a unique assembly of heterocyclic rings, including a central benzofuran moiety.[5][6]

The Path to Structural Revision: When Synthesis Corrects Spectroscopy

The initially proposed structure of Diazonamide A, while a testament to the analytical prowess of its time, ultimately proved to be incorrect. The journey to its revision is a classic example of how total synthesis can serve as the ultimate arbiter of structural accuracy.

Harran's Seminal Contribution: Synthesis of the "Nominal" Structure

In 2001, the research group of Patrick G. Harran at the University of Texas Southwestern Medical Center accomplished the first total synthesis of the proposed structure of Diazonamide A.[7][8] In a landmark publication, they demonstrated that the spectroscopic data of their synthetic compound did not match that of the natural product.[6] This discrepancy strongly indicated that the originally assigned structure was erroneous.

Unraveling the Discrepancies: Key Structural Reassignments

The work of Harran and others prompted a re-evaluation of the original spectroscopic data, leading to several crucial corrections to the structure of Diazonamide A.[5][6] The key differences between the originally proposed and the correct structures are:

-

Indole vs. Benzofuran: The central heterocyclic system was revised from a benzofuran to an indole.[5][6]

-

O,N-Acetal vs. Hemiacetal: A hemiacetal functionality was corrected to an O,N-acetal.[5][6]

-

An Additional Ring: The correct structure contains an additional ring system not present in the original proposal.[5]

-

Terminal Residue: The terminal amino acid residue, initially identified as valine, was revised to be 2-hydroxy-3-methylbutyric acid.[5][6]

Figure 1. Logical workflow of the discovery and structural revision of Diazonamide A.

Nicolaou's Definitive Proof: Total Synthesis of the Correct Structure

The final confirmation of the revised structure of Diazonamide A came in 2002 from the laboratory of K.C. Nicolaou at The Scripps Research Institute. His team successfully completed the first total synthesis of the corrected structure.[9][10] The spectroscopic data of their synthetic Diazonamide A were identical to those of the natural product, unequivocally establishing its true molecular architecture.[10]

Quantitative Data Summary

Comparative Cytotoxicity Data

Diazonamide A exhibits potent cytotoxicity against a range of human cancer cell lines. The following table summarizes the GI50 (50% growth inhibition) values for natural Diazonamide A.

| Cell Line | Cancer Type | GI50 (nM) |

| Various Human Cancer Cell Lines | - | 2-5[3] |

| Diverse Panel of Human Cancer Cell Lines | - | low nanomolar[4] |

Experimental Protocols

Isolation and Purification of Diazonamide A (Fenical et al., 1991)

The original isolation of Diazonamide A involved a multi-step extraction and chromatographic process. The general workflow is outlined below.

Figure 2. General workflow for the isolation and purification of Diazonamide A.

Structural Elucidation Techniques

A combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in both the initial and revised structural elucidation of Diazonamide A.[5] The comparison of NMR data between the synthetic "nominal" structure and the natural product was the key to identifying the structural inaccuracies.[6]

High-resolution mass spectrometry, likely utilizing techniques such as Fast Atom Bombardment (FAB-MS) in the initial studies, provided the molecular formula of Diazonamide A.[11] Later analyses would have employed Electrospray Ionization (ESI-MS) for more detailed fragmentation studies.

Single-crystal X-ray diffraction was used in the initial attempt to determine the structure of Diazonamide A. However, the inherent limitations of the technique, particularly in distinguishing between atoms with similar electron densities (like oxygen and nitrogen), contributed to the initial misassignment.[5][6] The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data.[2][12][13][14]

Conclusion

The story of Diazonamide A is a powerful illustration of the dynamic interplay between natural product isolation, spectroscopic analysis, and the definitive power of total synthesis. The initial misassignment and subsequent correction have provided invaluable lessons to the chemical community, emphasizing the importance of rigorous verification of complex molecular structures. Diazonamide A continues to be a subject of intense research, not only for its challenging synthesis but also for its potent biological activity, making it a promising lead for the development of new anticancer therapeutics. The journey of its discovery and structural revision remains a cornerstone in the education of aspiring chemists and a source of inspiration for seasoned researchers in the field of drug discovery.

References

- 1. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic chemistry - Understanding the structure of Diazonamide A - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Diazonamide dot-com | Peczuh Research Group [mark-peczuh.scholar.uconn.edu]

- 8. Harran Research Group [chem.ucla.edu]

- 9. Total synthesis of diazonamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry and biology of diazonamide A: first total synthesis and confirmation of the true structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Ecological Enigma of Diazonamide A: A Deep Dive into its Presumed Role in the Marine Realm

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazonamide A, a structurally complex and highly bioactive cyclic peptide, was first isolated from the colonial marine ascidian Diazona angulata.[1][2][3] This molecule has garnered significant attention primarily for its potent antimitotic properties, making it a focal point of extensive research in chemical synthesis and cancer drug development.[4][5][6] However, the ecological significance of Diazonamide A within its native marine environment remains a largely unexplored and enigmatic aspect of its natural history. This technical guide synthesizes the current understanding, highlights the knowledge gaps, and proposes future research directions to elucidate the ecological role of this remarkable marine natural product. While direct experimental evidence is scarce, this paper will extrapolate from the broader principles of marine chemical ecology and the known biological activity of Diazonamide A to construct a hypothetical framework for its function.

The Producing Organism and its Environment

Diazonamide A is produced by Diazona angulata, a colonial tunicate found in marine benthic communities.[1][2][3] Ascidians, commonly known as sea squirts, are sessile filter-feeders that are often subject to intense predation pressure and competition for space. To survive, these soft-bodied invertebrates have evolved a sophisticated arsenal of chemical defenses. It is within this ecological context that Diazonamide A is presumed to play a crucial role.

Hypothesized Ecological Role: Chemical Defense

The prevailing hypothesis is that Diazonamide A functions as a potent chemical defense mechanism for Diazona angulata. This hypothesis is predicated on the well-established paradigm that marine invertebrates utilize secondary metabolites to deter predators, inhibit the growth of competitors, and prevent fouling by microorganisms. The extreme cytotoxicity of Diazonamide A, a hallmark of its potential as an anticancer agent, strongly suggests it would be toxic to other organisms in its environment.

Deterrence of Predation

The primary presumed ecological function of Diazonamide A is to deter predation. The potent biological activity of Diazonamide A would likely render the tissues of Diazona angulata unpalatable or toxic to potential consumers, such as fish, crustaceans, and mollusks.

Logical Relationship: Cytotoxicity as a Proxy for Defensive Potency

Caption: Inferred ecological roles of Diazonamide A based on its known high cytotoxicity.

Antifouling and Allelopathic Properties

Beyond predation, the surface of a sessile marine organism is a prime substrate for the settlement of larvae from other organisms, a process known as biofouling. The cytotoxic nature of Diazonamide A could prevent the settlement and growth of fouling organisms, thereby keeping the colony's surface clean for feeding and respiration. Furthermore, in the competition for space on the seafloor, Diazonamide A could be released into the immediate vicinity of the ascidian to inhibit the growth of competing organisms like corals, sponges, and other tunicates.

Quantitative Data: A Critical Knowledge Gap

A significant limitation in understanding the ecological role of Diazonamide A is the absence of quantitative data. To date, there is no published information on the following key parameters:

| Parameter | Description | Significance |

| Concentration in Tissues | The concentration of Diazonamide A within the tissues of Diazona angulata. | Determines the effective dosage a predator or competitor would encounter. |

| In situ Release Rates | The rate at which Diazonamide A may be exuded into the surrounding seawater. | Crucial for assessing its potential as an allelopathic or antifouling agent. |

| Effective Concentrations | The concentrations of Diazonamide A required to deter key predators or inhibit the growth of competing organisms. | Necessary to establish a direct link between the compound and its ecological effect. |

The Question of Biosynthesis: A Symbiotic Origin?

A compelling area of modern marine natural products research is the discovery that many secondary metabolites isolated from invertebrates are actually produced by symbiotic microorganisms. It is plausible that the true producer of Diazonamide A is not the ascidian itself, but a bacterium or fungus living in a symbiotic relationship with Diazona angulata. This has significant ecological implications, suggesting a complex co-evolutionary relationship where the ascidian provides a protected environment for the microbe in exchange for chemical defense.

Proposed Experimental Workflow to Investigate Symbiotic Production

Caption: Workflow to investigate the potential symbiotic origin of Diazonamide A.

Proposed Experimental Protocols for Ecological Assays

To definitively establish the ecological role of Diazonamide A, a series of bioassays are required. The following are proposed experimental protocols that could be adapted to test the defensive properties of this compound.

Predator Deterrence Feeding Assays

-

Objective: To determine if Diazonamide A deters feeding by ecologically relevant predators.

-

Methodology:

-

Prepare artificial food pellets incorporating Diazonamide A at a concentration mimicking that found in Diazona angulata tissues (this concentration would first need to be determined).

-

Create control food pellets without Diazonamide A.

-

In a controlled aquarium setting, offer both types of pellets to potential predators (e.g., reef fish, crabs).

-

Record the number of pellets of each type consumed over a set period.

-

Statistical analysis (e.g., a paired t-test) would be used to determine if there is a significant difference in the consumption of the two pellet types.

-

Antifouling Assays

-

Objective: To assess the ability of Diazonamide A to inhibit the settlement of fouling organisms.

-

Methodology:

-

Coat settlement plates (e.g., glass slides or PVC panels) with a gel containing Diazonamide A at various concentrations.

-

Prepare control plates with the gel only.

-

Deploy the plates in a marine environment with a high abundance of invertebrate larvae.

-

After a set period, retrieve the plates and quantify the number of settled organisms on each surface using microscopy.

-

Compare the settlement density on the Diazonamide A-treated plates to the control plates.

-

Allelopathic Assays

-

Objective: To determine if Diazonamide A inhibits the growth of competing sessile organisms.

-

Methodology:

-

Culture small fragments of competing organisms (e.g., sponges, soft corals) in separate containers.

-

Introduce Diazonamide A into the water of the experimental containers at environmentally relevant concentrations.

-

Maintain control containers without the addition of Diazonamide A.

-

Monitor the growth (e.g., change in biomass or surface area) of the competing organisms over several days or weeks.

-

Compare the growth rates between the experimental and control groups.

-

Conclusion and Future Directions

While the chemical brilliance and pharmacological potential of Diazonamide A are well-documented, its ecological role remains a compelling mystery. The potent cytotoxicity of this molecule strongly suggests a primary function in chemical defense for its producer, Diazona angulata. However, this remains a well-supported hypothesis rather than a confirmed fact.

Future research must focus on filling the critical data gaps. Determining the in-tissue concentration of Diazonamide A, investigating its potential symbiotic origin through metagenomic and culturing techniques, and conducting rigorous ecological bioassays are essential next steps. Unraveling the ecological significance of Diazonamide A will not only provide a more complete understanding of this fascinating natural product but will also offer deeper insights into the complex chemical interactions that shape marine benthic communities. This knowledge is not only of fundamental scientific importance but can also inform biodiscovery efforts by providing an ecological rationale for the presence of potent, bioactive compounds in marine organisms.

References

- 1. Diazona angulata | Ocean Biodiversity Information System (OBIS) [obis.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition Analysis, Cytotoxic, Antimicrobial and Antioxidant Activities of Physalis angulata L.: A Comparative Study of Leaves and Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry and biology of diazonamide A: second total synthesis and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthetic challenge of diazonamide A, a macrocyclic indole bis-oxazole marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Intricate Path to a Potent Antimitotic: Key Chemical Reactions in the Synthesis of Diazonamide A

Application Note & Protocols for Researchers in Synthetic Chemistry and Drug Development

Diazonamide A, a structurally complex marine natural product, has captivated synthetic chemists for decades due to its potent antimitotic activity and unique molecular architecture. Its synthesis presents a formidable challenge, characterized by a dense array of stereocenters, a highly substituted heterocyclic core, and two sterically hindered macrocycles. This document provides a detailed overview of the key chemical reactions employed in the total synthesis of Diazonamide A, with a focus on the innovative strategies developed by the research groups of K.C. Nicolaou and David W.C. MacMillan. Experimental protocols for pivotal transformations are provided to guide researchers in this field.

Key Synthetic Strategies and Transformations

The total synthesis of Diazonamide A has been approached from several distinct retrosynthetic viewpoints, each featuring a unique set of key reactions to construct the complex scaffold.

1. The Nicolaou Approach: A Strategy of Late-Stage Macrocyclization and Aromatic Elaboration

The Nicolaou group has reported multiple total syntheses of Diazonamide A. A prominent strategy involves the late-stage formation of the two macrocycles. Key reactions in this approach include:

-

Suzuki Coupling: To assemble the core biaryl linkages.

-

Robinson-Gabriel Cyclodehydration: For the formation of the oxazole ring.[1][2]

-

Macrolactamization: To close one of the 12-membered rings.

-

Witkop Photocyclization: A key light-induced reaction to forge the final C-C bond of the second macrocycle.